2-(Azetidin-3-yl)-5-cyclopropylpyrimidine

Lipophilicity LogP Drug-likeness

2-(Azetidin-3-yl)-5-cyclopropylpyrimidine is a heterocyclic building block combining a 5-cyclopropylpyrimidine core with an azetidin-3-yl substituent. It belongs to the class of azetidinyl-pyrimidines that have been broadly explored as kinase inhibitor scaffolds.

Molecular Formula C10H13N3
Molecular Weight 175.23
CAS No. 1236861-93-0
Cat. No. B3224739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-5-cyclopropylpyrimidine
CAS1236861-93-0
Molecular FormulaC10H13N3
Molecular Weight175.23
Structural Identifiers
SMILESC1CC1C2=CN=C(N=C2)C3CNC3
InChIInChI=1S/C10H13N3/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9/h5-7,9,11H,1-4H2
InChIKeyMMJBMCLTMMPAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-5-cyclopropylpyrimidine (CAS 1236861-93-0) – Core Building Block for Kinase-Focused Libraries


2-(Azetidin-3-yl)-5-cyclopropylpyrimidine is a heterocyclic building block combining a 5-cyclopropylpyrimidine core with an azetidin-3-yl substituent. It belongs to the class of azetidinyl-pyrimidines that have been broadly explored as kinase inhibitor scaffolds [1]. The compound has a molecular weight of 175.23 Da, a topological polar surface area of 37.81 Ų, and a calculated LogP of 1.04, positioning it favorably within oral drug-like chemical space .

Why 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine Cannot Be Casually Substituted with Other Azetidinyl-Pyrimidines


Azetidinyl-pyrimidine scaffolds are highly sensitive to peripheral substitution; even small changes at the 5-position of the pyrimidine ring (e.g., methyl, trifluoromethyl, or cyclopropyl) can dramatically alter lipophilicity, polar surface area, and metabolic stability. Literature SAR on 3-substituted azetidinyl-4,6-diaminopyrimidines demonstrates that subtle modifications drive large shifts in PDE4 inhibitory potency (pIC₅₀ differences exceeding 1.5 log units) and dual M₃ antagonist activity [1]. Consequently, generic replacement with a des-cyclopropyl or 5-methyl analog without re-optimization risks loss of potency and unpredictable pharmacokinetics.

Quantitative Differentiation of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine from Its Closest Analogs


Lipophilicity Shift Relative to the Des-Cyclopropyl Analog

The cyclopropyl group at the 5-position increases calculated LogP by approximately 0.5–0.7 units compared to the unsubstituted 2-(azetidin-3-yl)pyrimidine, enhancing membrane permeability potential while maintaining acceptable aqueous solubility [1].

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Score

With a TPSA of 37.81 Ų, 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine falls well below the threshold of 60 Ų often cited for optimal CNS penetration, and its molecular weight (175.23 Da) and LogP place it in the favorable region of the CNS MPO desirability score [1].

CNS drug-likeness TPSA Blood-brain barrier

Metabolic Stability Advantage Conferred by the Cyclopropyl Group

The cyclopropyl ring is a well-established bioisostere that resists cytochrome P450-mediated oxidation better than methyl or ethyl groups, as demonstrated in matched molecular pair analyses across diverse chemotypes [1]. In the context of azetidinyl-pyrimidines, replacing a 5-methyl with a 5-cyclopropyl reduced intrinsic clearance in human liver microsomes by 40–60% for analogous PDE4 inhibitor series [2].

Metabolic stability CYP oxidation Cyclopropyl

Azetidine Ring pKa Modulation and Its Impact on Solubility

The azetidine ring in 2-(azetidin-3-yl)-5-cyclopropylpyrimidine has a calculated pKa ≈ 8.9, which is 0.5–0.8 units lower than the corresponding pyrrolidine analog due to increased ring strain [1]. This depresses the fraction of ionized species at physiological pH, potentially improving passive permeability without sacrificing aqueous solubility.

pKa Solubility Azetidine

Commercial Purity Benchmark: 98% vs. Industry Average for Azetidine Building Blocks

The widely available 98% purity grade (HPLC) of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine exceeds the typical 95% specification offered by many competitors for azetidine-containing building blocks .

Purity Quality control Procurement

Optimal Application Scenarios for 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine Based on Quantified Differentiation


Kinase-Focused Fragment Library Design Requiring CNS-Penetrant Physicochemical Profiles

The compound's TPSA (37.81 Ų), LogP (1.04), and molecular weight (175 Da) place it squarely within CNS MPO favorable space, making it an ideal fragment for CNS kinase targets such as GSK-3β or LRRK2. Medicinal chemistry groups should select this scaffold over larger 5-aryl pyrimidine analogs when CNS exposure is a project requirement [1][2].

Lead Optimization Programs Requiring Low Intrinsic Clearance

The metabolic stability advantage conferred by the cyclopropyl group supports its use in programs where high first-pass metabolism has been a liability with 5-methyl or 5-ethyl pyrimidine predecessors. Teams can introduce this scaffold as a replacement core to improve half-life without major synthetic route redesign [1][2].

High-Throughput Chemistry for Azetidine-Containing Macrocycle Synthesis

The free azetidine NH (pKa ~8.9) serves as a versatile handle for Buchwald-Hartwig coupling or reductive amination, enabling rapid diversification into macrocyclic kinase inhibitors. The 98% commercial purity ensures reproducible yields in library production [1].

SAR Exploration of Dual PDE4 Inhibition and M3 Antagonism

Building on the SAR framework established by Provins et al., the 5-cyclopropyl substitution can be used to probe steric and lipophilic tolerance in the PDE4 catalytic site while maintaining M3 antagonist activity. Researchers aiming to develop inhaled dual-action therapeutics for COPD should prioritize this scaffold [1].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.